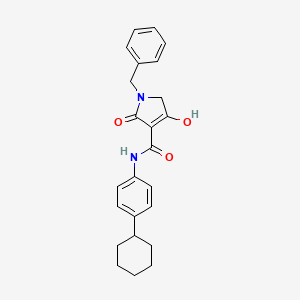![molecular formula C19H27NO B10770819 [3H]pentazocine](/img/structure/B10770819.png)
[3H]pentazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3H]pentazocine is a radiolabeled form of pentazocine, a synthetic opioid analgesic used to treat moderate to severe pain. Pentazocine is known for its mixed agonist-antagonist properties, acting on kappa and sigma opioid receptors while exhibiting weak antagonist action at mu opioid receptors . The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound in various biological systems, making it valuable in pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentazocine involves several key steps, including the formation of the benzomorphan core structure. One common synthetic route starts with the methylation of a precursor compound, followed by a ring-opening reaction to form the desired benzomorphan structure . The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the methylation and ring-opening steps.
Industrial Production Methods
Industrial production of pentazocine involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Pentazocine undergoes various chemical reactions, including:
Oxidation: Pentazocine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert pentazocine to its corresponding alcohols or amines.
Substitution: Pentazocine can undergo substitution reactions, where functional groups on the benzomorphan core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pentazocine may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Pentazocine and its radiolabeled form, [3H]pentazocine, have several scientific research applications:
Pharmacological Studies: Used to study the binding and activity of opioid receptors in the brain and other tissues.
Drug Development: Helps in the development of new analgesics by providing insights into the structure-activity relationships of opioid compounds.
Pain Management Research: Used to investigate the mechanisms of pain relief and the development of tolerance and dependence on opioid medications.
Neuroscience: Employed in studies of neurotransmitter systems and their role in pain perception and modulation.
作用機序
Pentazocine exerts its effects primarily by binding to kappa and sigma opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of ascending pain pathways and altering the perception of pain . Additionally, pentazocine has weak antagonist activity at mu opioid receptors, which contributes to its unique pharmacological profile .
類似化合物との比較
Similar Compounds
Morphine: A natural opioid with strong agonist activity at mu opioid receptors.
Nalorphine: An opioid antagonist with some agonist activity at kappa receptors.
Buprenorphine: A partial agonist at mu receptors and antagonist at kappa receptors.
Uniqueness of Pentazocine
Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence compared to pure mu agonists like morphine . Its ability to act on multiple opioid receptors also contributes to its distinct pharmacological effects, including a ceiling effect on analgesia, which limits the potential for overdose .
特性
分子式 |
C19H27NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-3,5-ditritio-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1/i6T,12T |
InChIキー |
VOKSWYLNZZRQPF-BXKNQVALSA-N |
異性体SMILES |
[3H]C1=CC2=C(C(=C1O)[3H])[C@]3(CCN([C@@H](C2)[C@H]3C)CC=C(C)C)C |
正規SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


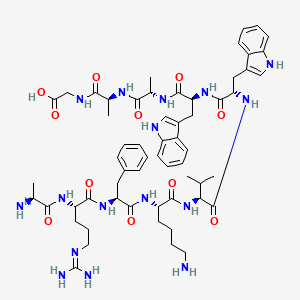
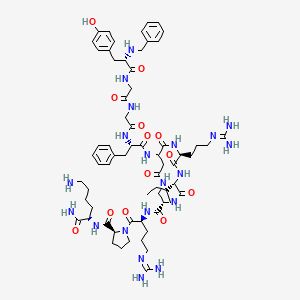
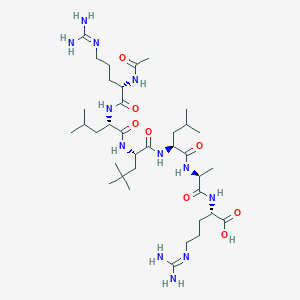
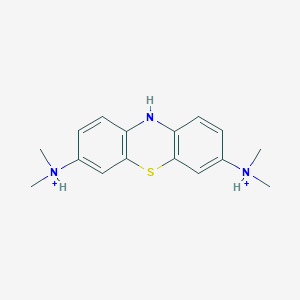
![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)
![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)

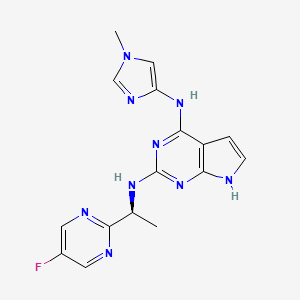

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)
